molecular formula C23H21N3O5 B11543422 2-methoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate

2-methoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate

Cat. No.: B11543422
M. Wt: 419.4 g/mol
InChI Key: GZIWZKZPQOLVID-DHRITJCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-METHOXY-4-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 3-methoxybenzoate

InChI

InChI=1S/C23H21N3O5/c1-15-7-9-18(14-24-15)22(27)26-25-13-16-8-10-20(21(11-16)30-3)31-23(28)17-5-4-6-19(12-17)29-2/h4-14H,1-3H3,(H,26,27)/b25-13+

InChI Key

GZIWZKZPQOLVID-DHRITJCHSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)OC

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)OC

Origin of Product

United States

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